5-Chloro-2-methylphenylZinc bromide
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Overview
Description
5-Chloro-2-methylphenylZinc bromide is an organozinc compound with the molecular formula C7H6BrClZn. It is a member of the organozinc family, which are compounds containing carbon-zinc bonds. These compounds are widely used in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methylphenylZinc bromide can be synthesized through the reaction of 5-chloro-2-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a zinc-copper couple to facilitate the formation of the organozinc compound. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes allow for better control over reaction conditions, improved safety, and higher yields. The use of photochemical methods, such as continuous photochemical benzylic bromination, can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form hydrocarbons.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents for these reactions.
Major Products Formed
Substitution Reactions: Products include substituted aromatic compounds.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Oxidation and Reduction Reactions: Products include alcohols, ketones, aldehydes, and hydrocarbons.
Scientific Research Applications
5-Chloro-2-methylphenylZinc bromide has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition, oxidative addition, and reductive elimination, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylphenylZinc bromide
- 5-Iodo-2-methylphenylZinc bromide
- 2-MethylphenylZinc bromide
Uniqueness
5-Chloro-2-methylphenylZinc bromide is unique due to the presence of both chlorine and zinc atoms, which impart specific reactivity and selectivity in chemical reactions. The chlorine atom can act as a leaving group in substitution reactions, while the zinc atom facilitates the formation of organozinc intermediates, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C7H6BrClZn |
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Molecular Weight |
270.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-methylbenzene-5-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
SCMOXRVGAFNNEG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
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